

Vitexin-2"-xyloside chemical structure and spectroscopic data

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Compound of Interest

Compound Name: **Vitexin-2"-xyloside**

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Vitexin-2"-xyloside: A Comprehensive Technical Guide

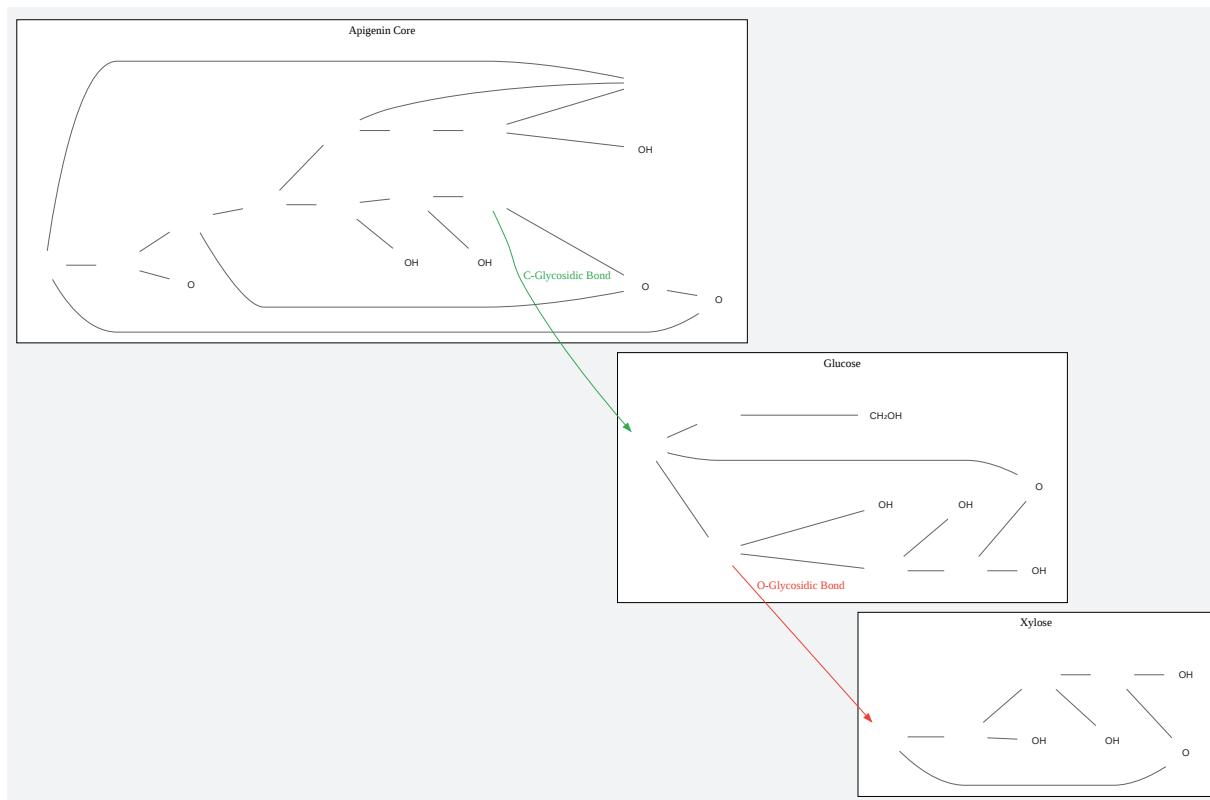
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and spectroscopic data of **Vitexin-2"-xyloside**, a naturally occurring flavonoid C-glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure

Vitexin-2"-xyloside is a C-glycosylflavone, specifically an apigenin derivative. The core structure consists of an apigenin backbone C-glycosidically linked to a glucose molecule at the 8-position. This glucose unit is further substituted with a xylose molecule via an O-glycosidic bond at the 2"-position. The molecular formula for **Vitexin-2"-xyloside** is $C_{26}H_{28}O_{14}$, and its molecular weight is approximately 564.49 g/mol .[\[1\]](#)

Below is a two-dimensional representation of the chemical structure of **Vitexin-2"-xyloside**, generated using the DOT language.



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Fig. 1: Chemical structure of **Vitexin-2''-xyloside**.

Spectroscopic Data

The structural elucidation of **Vitexin-2''-xyloside** is primarily achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Vitexin-2''-xyloside**, as reported in the literature.[2][3][4] The data were acquired in deuterated pyridine (C₅D₅N).

Table 1: ¹H NMR Spectroscopic Data for **Vitexin-2''-xyloside** (in C₅D₅N)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	6.94	s	
6	6.79	s	
2', 6'	8.35	d	8.8
3', 5'	7.28	d	8.8
5-OH	14.08	s	
Glucose			
1"	5.97	d	10.0
Xylose			
1'''	4.55	d	7.72

Table 2: ^{13}C NMR Spectroscopic Data for **Vitexin-2"-xyloside** (in $\text{C}_5\text{D}_5\text{N}$)

Position	Chemical Shift (δ , ppm)
2	164.9
3	103.3
4	183.1
5	162.6
6	99.2
7	164.6
8	105.17
9	157.9
10	105.22
1'	122.4
2', 6'	129.4
3', 5'	116.8
4'	162.3
Glucose	
1"	73.2
2"	83.3
3"	80.5
4"	71.7
5"	82.1
6"	62.5
Xylose	
1'''	106.9
2'''	75.0

3"	77.5
4"	70.6
5"	66.7

High-resolution mass spectrometry is used to determine the exact mass and elemental composition of **Vitexin-2"-xyloside**.

Table 3: Predicted Mass Spectrometry Data for **Vitexin-2"-xyloside**[\[5\]](#)

Adduct	m/z
[M+H] ⁺	565.15518
[M+Na] ⁺	587.13712
[M-H] ⁻	563.14062
[M+NH ₄] ⁺	582.18172
[M+K] ⁺	603.11106

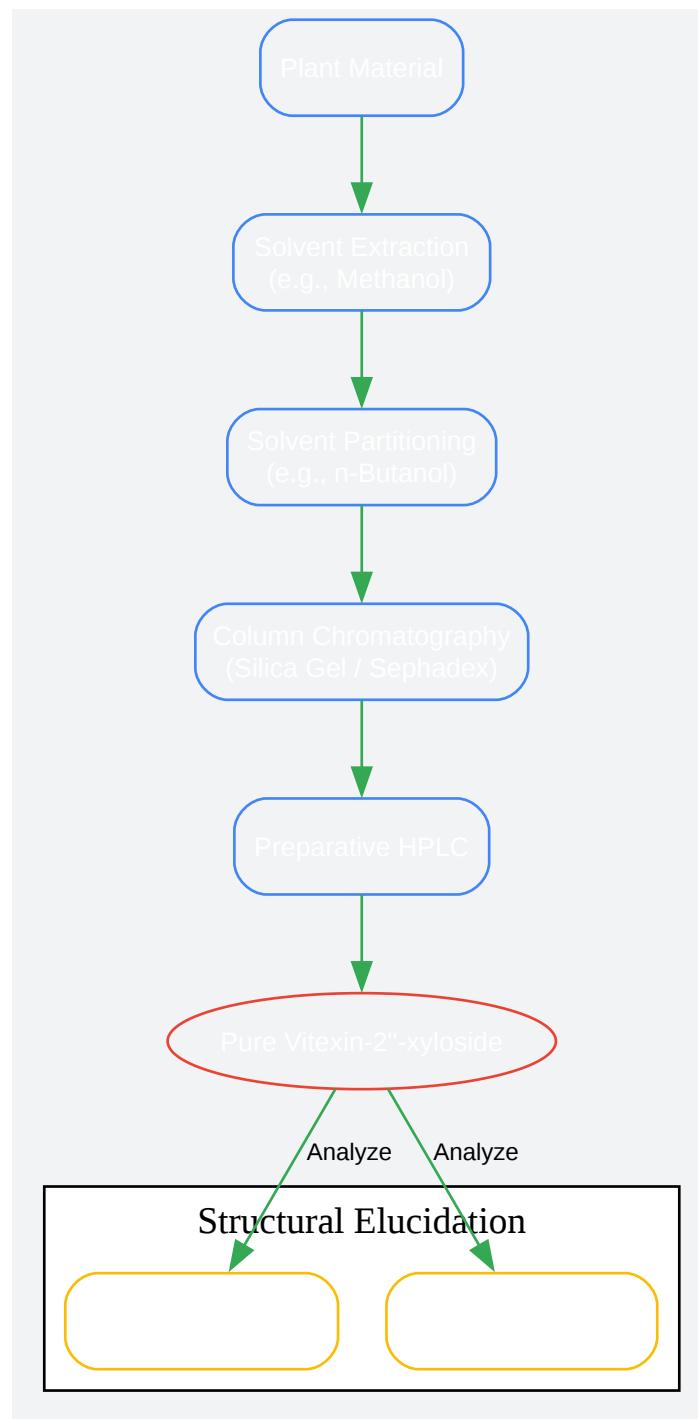
Experimental Protocols

Vitexin-2"-xyloside can be isolated from various plant sources, such as the leaves of *Passiflora quadrangularis* or the fruits of *Clusia columnaris*.[\[2\]](#)[\[6\]](#) A general protocol for its isolation involves the following steps:

- Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The flavonoid glycosides, including **Vitexin-2"-xyloside**, are typically enriched in the n-butanol fraction.

- Chromatographic Purification: The n-butanol fraction is subjected to repeated column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a mixture of ethyl acetate, acetone, and water, to separate the individual compounds.^[2] The fractions are monitored by thin-layer chromatography (TLC).
- Final Purification: Fractions containing **Vitexin-2"-xyloside** are combined and may be further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

The workflow for a typical isolation and characterization process is depicted in the diagram below.



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Fig. 2: General workflow for isolation and characterization.

The structural identity and purity of the isolated **Vitexin-2''-xyloside** are confirmed using a suite of spectroscopic techniques.

- NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, C₅D₅N).
 - 1D NMR (¹H and ¹³C): These spectra provide information about the number and types of protons and carbons in the molecule.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.[7][8][9]
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[7][8][9]
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for determining the connectivity of the entire molecule, including the positions of the glycosidic linkages.[7][8][9]
- Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-QTOF-MS) is used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.

Biological Activity and Significance

Vitexin-2"-xyloside has been reported to possess various biological activities. For instance, it has been shown to have antiproliferative effects on cancer cells by inducing apoptosis.[10] Its presence in certain plant species also makes it a useful chemical marker for authentication and quality control.[6] As a flavonoid, it is also studied for its potential antioxidant properties.[11] These characteristics make **Vitexin-2"-xyloside** a compound of interest for further investigation in the fields of pharmacology and drug discovery.

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